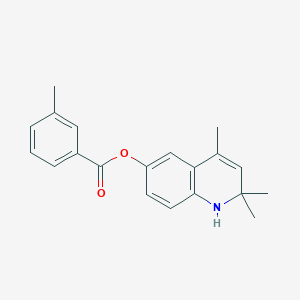
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: is a complex organic compound with the molecular formula C22H37N5O3 . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure includes a dodecyl chain, a methyl group, and a morpholine ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dodecyl halide under basic conditions. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine derivative is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: can be compared with other purine derivatives, such as:
- 7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 7-Nonyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of This compound lies in its specific combination of a dodecyl chain and a morpholine ring, which imparts distinct physical and chemical characteristics.
Propriétés
Formule moléculaire |
C22H37N5O3 |
|---|---|
Poids moléculaire |
419.6g/mol |
Nom IUPAC |
7-dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C22H37N5O3/c1-3-4-5-6-7-8-9-10-11-12-13-27-18-19(25(2)22(29)24-20(18)28)23-21(27)26-14-16-30-17-15-26/h3-17H2,1-2H3,(H,24,28,29) |
Clé InChI |
WNOYSUHSGUKNGT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino-[(7-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]acetamide](/img/structure/B414222.png)


![2-(4-methoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414232.png)
![ethyl cyano{3-[(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}acetate](/img/structure/B414233.png)

![1,6-bis[4-(butyloxy)phenyl]-2,5-bis[(diethylamino)methyl]hexane-1,6-dione](/img/structure/B414235.png)
![5'-Methyl-1'-prop-2-ynylspiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B414236.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]alanine](/img/structure/B414238.png)

![2-(4-butoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414242.png)

![5,6-dimethyl-2-[4-(morpholin-4-yl)phenyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B414244.png)
![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)
